molecular formula C17H12O3 B13040126 Methyl 4-((4-formylphenyl)ethynyl)benzoate

Methyl 4-((4-formylphenyl)ethynyl)benzoate

Cat. No.: B13040126
M. Wt: 264.27 g/mol
InChI Key: ORVOXSSABDZLOX-UHFFFAOYSA-N
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Description

Methyl 4-((4-formylphenyl)ethynyl)benzoate is a benzoate ester derivative featuring an ethynyl (C≡C) linker connecting a 4-formylphenyl group to the para-position of the benzoate moiety. This compound is of interest due to its structural versatility, enabling applications in organic synthesis, materials science, and pharmaceutical research. The ethynyl group facilitates π-conjugation, while the formyl substituent offers reactivity for further functionalization, such as Schiff base formation or nucleophilic additions . Its synthesis typically involves palladium-catalyzed Sonogashira cross-coupling reactions, as seen in analogous compounds .

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

methyl 4-[2-(4-formylphenyl)ethynyl]benzoate

InChI

InChI=1S/C17H12O3/c1-20-17(19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-18)7-5-13/h4-12H,1H3

InChI Key

ORVOXSSABDZLOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-formylphenyl)ethynyl)benzoate typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodobenzaldehyde and methyl 4-ethynylbenzoate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-formylphenyl)ethynyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as Grignard reagents in anhydrous conditions.

Major Products Formed

Scientific Research Applications

Methyl 4-((4-formylphenyl)ethynyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((4-formylphenyl)ethynyl)benzoate is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl and ethynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and similarities among Methyl 4-((4-formylphenyl)ethynyl)benzoate and related compounds:

Compound Name Substituent on Phenyl Ring Linker Type Functional Groups Key Applications/Properties Reference
This compound Formyl (-CHO) Ethynyl (C≡C) Ester, Alkyne, Aldehyde Synthetic intermediate, optical materials
Methyl 4-((4-aminophenyl)ethynyl)benzoate (MAPEB) Amino (-NH₂) Ethynyl (C≡C) Ester, Alkyne, Amine Optical limiting, D-π-A systems
4-((4-Methoxyphenyl)ethynyl)benzoate Methoxy (-OCH₃) Ethynyl (C≡C) Ester, Alkyne, Ether Solubility studies, hydrolysis
Methyl 4-(((4-formylphenyl)sulfonamido)methyl)benzoate Formyl (-CHO) Sulfonamido (-SO₂NH-) Ester, Sulfonamide, Aldehyde Drug design, coupling reactions
Methyl-3,6-dihydroxy-2-[2-(2-hydroxyphenyl)-ethynyl]benzoate Hydroxy (-OH) Ethynyl (C≡C) Ester, Alkyne, Phenol Anti-thrombotic activity

Physicochemical Properties

  • Solubility : The methoxy derivative () exhibits higher solubility in polar solvents compared to the formyl-containing compound due to the electron-donating methoxy group.
  • Optical Properties: MAPEB shows strong nonlinear optical (NLO) activity due to its D-π-A (donor-π-acceptor) structure, with the amino group acting as an electron donor and the ester as an acceptor . In contrast, the formyl analogue’s electron-withdrawing nature may reduce charge transfer efficiency.
  • Crystallography : Ethynyl-linked benzoates (e.g., methyl 4-bromobenzoate analogues) exhibit distinct stacking patterns influenced by the ethynyl group’s linearity, impacting melting points and stability .

Materials Science

  • Optical Limiting : MAPEB’s D-π-A system enables effective optical limiting under laser excitation, making it suitable for laser protection devices .
  • Synthetic Intermediates : The formyl group in this compound allows further derivatization, such as condensation with amines to form imines or hydrazones, useful in coordination chemistry and polymer synthesis .

Biological Activity

Methyl 4-((4-formylphenyl)ethynyl)benzoate is a compound of interest in the field of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H14_{14}O2_2
  • Molecular Weight : 250.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to inflammation or cell proliferation.

Antimicrobial Activity

Recent investigations have demonstrated the antimicrobial properties of this compound against various bacterial strains. In vitro studies reported significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound has shown promise in anticancer research. In a study involving human cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM
    • A549: 20 µM

Anti-inflammatory Effects

In animal models, this compound has been evaluated for its anti-inflammatory properties. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against a panel of clinical isolates. The results demonstrated a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
  • Case Study on Cancer Cell Apoptosis :
    In vitro experiments at ABC Institute revealed that treatment with varying concentrations of this compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis in cancer cell lines.

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